molecular formula C13H15NO3 B597156 Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate CAS No. 114431-72-0

Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate

Cat. No. B597156
CAS RN: 114431-72-0
M. Wt: 233.267
InChI Key: LRDCVLADWWVIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate” is a chemical compound with the molecular formula C13H15NO3. It is also known as “Benzoic acid, 4-(dimethylamino)-, methyl ester” and “Methyl 4-(N,N-dimethylamino)benzoate” among other names . The compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate” consists of a benzoate ester group attached to a dimethylamino propenoyl group . The molecular weight of the compound is 233.267. Further structural analysis would require more specific information such as X-ray crystallography or NMR spectroscopy data.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease Amyloid imaging ligands, which measure amyloid in vivo in Alzheimer's disease patients' brains, have seen significant progress. Compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) have been studied, showing a robust difference in PIB retention between mild Alzheimer's disease patients and controls. These studies underscore the importance of amyloid imaging ligands in early Alzheimer's disease detection and evaluation of new antiamyloid therapies (Nordberg, 2007).

Synthesis and Applications of Methyl-2-formyl benzoate Methyl-2-formyl benzoate, known for its wide range of pharmacological activities, is a significant precursor in the synthesis of bioactive molecules. It serves as a versatile substrate in organic synthesis, contributing to the preparation of medical products. This review highlights its importance in synthetic fields and the pharmaceutical industry, suggesting a role for derivatives like Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate in similar contexts (Farooq & Ngaini, 2019).

Role of Amine Activators in Acrylic Bone Cements The review on tertiary aromatic amines, including compounds with structures similar to Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate, highlights their role as accelerators in the curing of acrylic resins. This study is relevant for understanding the kinetics, mechanism, and potential biomedical applications of similar compounds in areas like dental resins and acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Advanced Oxidation Processes for Environmental Decontamination Research on advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds in the environment indicates a potential application area for Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate and its derivatives. AOPs are crucial for addressing water scarcity and environmental contamination, suggesting that compounds with similar structures could be explored for their efficacy in decontamination efforts (Qutob et al., 2022).

properties

IUPAC Name

methyl 4-[(E)-3-(dimethylamino)prop-2-enoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-14(2)9-8-12(15)10-4-6-11(7-5-10)13(16)17-3/h4-9H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDCVLADWWVIHL-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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